molecular formula C16H16N2O3S B2629407 N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1090785-43-5

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2629407
CAS No.: 1090785-43-5
M. Wt: 316.38
InChI Key: YYGUYAMHWJNTFW-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound that features a benzodioxin ring fused with a pyridine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.

    Attachment of the Pyridine Ring: The benzodioxin intermediate is then reacted with a pyridine derivative, such as 2-chloropyridine-3-carboxamide, in the presence of a base like potassium carbonate.

    Introduction of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide undergoes several types of chemical reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated benzodioxin derivatives.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a modulator of enzyme activity.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring may facilitate binding to hydrophobic pockets, while the pyridine carboxamide moiety can form hydrogen bonds with active site residues. The methylsulfanyl group may enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide.

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-22-16-12(5-4-8-17-16)15(19)18-9-11-10-20-13-6-2-3-7-14(13)21-11/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGUYAMHWJNTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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